N-(3-cyano-4,5-diphenylfuran-2-yl)-2-[(Z)-(4-methoxyphenyl)methylideneamino]oxyacetamide
Overview
Description
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-[(Z)-(4-methoxyphenyl)methylideneamino]oxyacetamide is a complex organic compound with a unique structure that combines a furan ring, a cyano group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-diphenylfuran-2-yl)-2-[(Z)-(4-methoxyphenyl)methylideneamino]oxyacetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furan ring, introduction of the cyano group, and the final coupling with the methoxyphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-[(Z)-(4-methoxyphenyl)methylideneamino]oxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-[(Z)-(4-methoxyphenyl)methylideneamino]oxyacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-diphenylfuran-2-yl)-2-[(Z)-(4-methoxyphenyl)methylideneamino]oxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its molecular targets and pathways are essential for understanding its biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and cyano-substituted molecules. Examples are:
- 3-cyano-4,5-diphenylfuran
- 4-methoxyphenylacetic acid derivatives
Uniqueness
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-[(Z)-(4-methoxyphenyl)methylideneamino]oxyacetamide stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-[(Z)-(4-methoxyphenyl)methylideneamino]oxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4/c1-32-22-14-12-19(13-15-22)17-29-33-18-24(31)30-27-23(16-28)25(20-8-4-2-5-9-20)26(34-27)21-10-6-3-7-11-21/h2-15,17H,18H2,1H3,(H,30,31)/b29-17- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSRZVTYZGUJJL-RHANQZHGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NOCC(=O)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\OCC(=O)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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